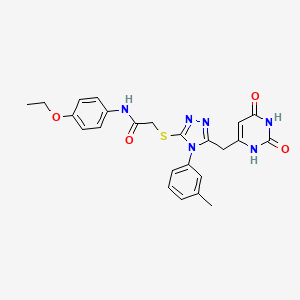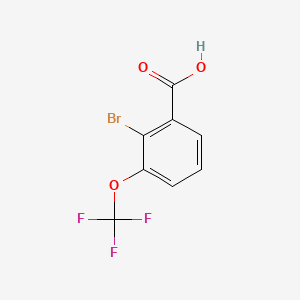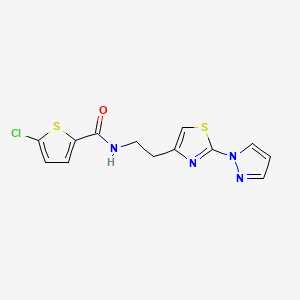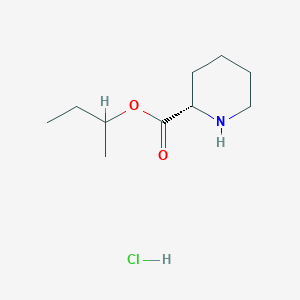![molecular formula C16H13N7OS B2849649 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034299-55-1](/img/structure/B2849649.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazole ring, a pyrazine ring, and a thiadiazole ring. The presence of these heterocyclic rings suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the different rings. The pyrazole and pyrazine rings are electron-deficient, which could make them susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the amide group. For example, the compound is likely to have a relatively high melting point and boiling point due to the presence of the polar amide group .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
This compound has shown potential in the field of antiviral research. Indole derivatives, which share a similar heterocyclic structure, have been reported to possess antiviral properties against a range of RNA and DNA viruses . By extension, the compound could be investigated for its efficacy against specific viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory and Analgesic Properties
Compounds with an indole nucleus have been found to exhibit significant anti-inflammatory and analgesic activities . The structural similarity suggests that our compound may also be effective in reducing inflammation and pain, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Anticancer Applications
The ability to inhibit tubulin polymerization is a promising strategy in cancer therapy. Derivatives of N-((1-methyl-1H-indol-3-yl)methyl) have been synthesized and shown to possess antiproliferative activities against various cancer cell lines . The compound under discussion could be explored for its potential to act as a tubulin polymerization inhibitor, offering a new avenue for cancer treatment.
Antileishmanial and Antimalarial Effects
Some derivatives have demonstrated potent in vitro activity against parasites responsible for diseases like leishmaniasis and malaria . Research into the compound’s antipromastigote and antimalarial effects could lead to the development of novel treatments for these parasitic infections.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth . The compound , due to its structural resemblance, might influence plant growth and development, which could have applications in agriculture and horticulture.
Tubulin Polymerization Inhibition
The compound’s potential to inhibit tubulin polymerization could be harnessed in the development of new therapeutic agents for diseases where cell division is dysregulated . This application is particularly relevant to cancer research, where controlling the rapid proliferation of cells is a primary goal.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c1-23-9-11(7-20-23)15-14(17-4-5-18-15)8-19-16(24)10-2-3-12-13(6-10)22-25-21-12/h2-7,9H,8H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBDJCJCLNIOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2849567.png)
![Methyl 1-[(2-aminophenyl)sulfonyl]prolinate](/img/structure/B2849568.png)



![(5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2849574.png)

![2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride](/img/structure/B2849578.png)


![1-(3-methoxypropyl)-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2849582.png)
![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)

